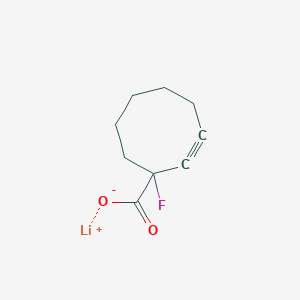

Lithium;1-fluorocyclooct-2-yne-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium;1-fluorocyclooct-2-yne-1-carboxylate is a chemical compound with the CAS Number: 2219376-60-8 . It has a molecular weight of 176.12 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for Lithium;1-fluorocyclooct-2-yne-1-carboxylate is1S/C9H11FO2.Li/c10-9 (8 (11)12)6-4-2-1-3-5-7-9;/h1-4,6H2, (H,11,12);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It is stored at a temperature of 4 degrees Celsius . The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, are not provided in the available information.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensor for Lithium Ion Sensing

A novel approach involves the development of optical sensors for determining lithium concentrations in clinical samples. Fluoroionophores, exhibiting high selectivity and sensitivity to lithium ions over other biological cations, offer a promising route for the quantitative measurement of lithium, leveraging intramolecular charge transfer for ratiometric fluorescence measurements. This technique's pH independence and selectivity make it suitable for clinical applications, despite potential interference from sodium ions at lower therapeutic levels of lithium (Citterio et al., 2007).

Lithium in Organic Chemistry

Lithium compounds play a critical role in organic synthesis and structural chemistry. Studies on dimeric lithium-t-butylamino-di-t-butylfluorosilane and its reactivity with THF to form bicyclic compounds with both two- and fourfold coordinated lithium illustrate the intricate behavior of lithium in organic reactions. Such compounds have potential applications in synthesizing complex organic molecules and studying lithium's coordination chemistry (Stalke et al., 1988).

Lithium Metal Anode for Rechargeable Batteries

In the quest for higher energy density rechargeable batteries, lithium metal serves as an ideal anode material due to its high theoretical capacity. Research on highly concentrated electrolytes composed of ether solvents and lithium bis(fluorosulfonyl)imide salt has demonstrated significant improvements in the cycling stability and Coulombic efficiency of lithium metal anodes, reducing dendrite growth and enabling high-rate cycling. This advancement could pave the way for the practical application of lithium metal in rechargeable batteries, contributing to the development of next-generation energy storage technologies (Qian et al., 2015).

Synthesis of Lithium Organic Compounds

The practical and efficient synthesis of lithium organic compounds, such as lithium 3-fluoropyridine-2-carboxylate, has been reported. These compounds are crucial intermediates in organic synthesis, enabling the regioselective functionalization of pyridines and other heterocycles. The development of novel methodologies for their preparation highlights the versatility and importance of lithium reagents in modern organic chemistry (Emerson et al., 2003).

Safety and Hazards

The safety information for Lithium;1-fluorocyclooct-2-yne-1-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

lithium;1-fluorocyclooct-2-yne-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2.Li/c10-9(8(11)12)6-4-2-1-3-5-7-9;/h1-4,6H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBIZBVHTWFEHN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC#CC(CC1)(C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FLiO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate | |

CAS RN |

2219376-60-8 |

Source

|

| Record name | lithium 1-fluorocyclooct-2-yne-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)

![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)

![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2636439.png)